5-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid
Overview
Description
5-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is a heterocyclic compound that combines a pyrazole ring with a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and thiophene moieties in its structure suggests it may exhibit unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of this compound is the GATA family proteins . These proteins play a crucial role in cell differentiation and development. The compound specifically targets the DNA-binding activity of GATA3 and other members of the GATA family .
Mode of Action
The compound inhibits the interaction between GATA3 and SOX4 . This inhibition significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation .
Biochemical Pathways
The compound’s action affects the pathways related to cell differentiation and development. By inhibiting the interaction between GATA3 and SOX4, it disrupts the normal function of these proteins, leading to a significant suppression of Th2 cell differentiation . This can have downstream effects on immune response, as Th2 cells are involved in humoral immunity and play a role in the defense against parasites and allergens.
Pharmacokinetics
The compound’s high solubility in water and other polar solvents suggests that it may have good bioavailability.
Result of Action
The primary result of the compound’s action is the suppression of Th2 cell differentiation . This can lead to a decrease in the production of Th2 cytokines, which are involved in immune responses . The compound’s action could potentially be used to modulate immune responses in conditions where Th2 cells play a detrimental role.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the thioph
Properties
IUPAC Name |
5-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]thiophene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(17-8)11(15)16/h3-4H,5,12H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJYTYBMKPSVHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(S2)C(=O)O)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501143535 | |
Record name | 5-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501143535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245808-13-2 | |
Record name | 5-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245808-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501143535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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